1-Chloro-4-phenyl-3-buten-2-one

Catalog No.
S8899965
CAS No.
13605-67-9
M.F
C10H9ClO
M. Wt
180.63 g/mol
Availability
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1-Chloro-4-phenyl-3-buten-2-one

CAS Number

13605-67-9

Product Name

1-Chloro-4-phenyl-3-buten-2-one

IUPAC Name

1-chloro-4-phenylbut-3-en-2-one

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PANXYZZXJIDXMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CCl

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-chloro-4-phenyl-3-buten-2-one (C₁₀H₉ClO) features a planar α,β-unsaturated ketone system. The chlorine atom is positioned at the C1 carbon adjacent to the carbonyl group (C2), while the phenyl group resides at the terminal carbon (C4) of the conjugated diene (Fig. 1).

Key structural attributes:

  • Carbonyl group: The C=O bond length is approximately 1.21 Å, typical for ketones.
  • Conjugated diene: The C3–C4 double bond (1.34 Å) facilitates resonance stabilization with the carbonyl group.
  • Chlorine substitution: The C–Cl bond (1.76 Å) introduces electron-withdrawing effects, polarizing the carbonyl group.

The stereochemistry of the C3–C4 double bond is trans (E-configuration), as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds. This configuration minimizes steric hindrance between the phenyl group and the carbonyl oxygen.

Molecular formula: C₁₀H₉ClO
Molecular weight: 180.63 g/mol
SMILES: ClC(=O)C=CC1=CC=CC=C1
InChIKey: NDSZYAWNXHKWKE-UHFFFAOYSA-N

Spectroscopic Identification Techniques

Fourier-Transform Infrared (FTIR) Spectral Analysis

The FTIR spectrum of 1-chloro-4-phenyl-3-buten-2-one reveals distinct vibrational modes (Table 1):

Peak (cm⁻¹)Assignment
1715C=O stretch (ketone)
1620C=C stretch (conjugated diene)
760C–Cl stretch
690Phenyl ring deformation

The carbonyl stretch at 1715 cm⁻¹ is shifted to higher wavenumbers compared to non-chlorinated analogues (e.g., 1680 cm⁻¹ in 4-phenyl-3-buten-2-one), reflecting the electron-withdrawing effect of chlorine. The C=C stretch at 1620 cm⁻¹ confirms conjugation with the carbonyl group.

Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization (EI-MS) of 1-chloro-4-phenyl-3-buten-2-one produces characteristic fragments (Fig. 2):

  • Molecular ion: m/z 180 ([M]⁺, 100%).
  • Chlorine loss: m/z 145 ([M–Cl]⁺, 65%).
  • Retro-Diels-Alder cleavage: m/z 105 (C₆H₅CO⁺, 40%) and m/z 75 (C₃H₃Cl⁺, 30%).

The base peak at m/z 145 corresponds to the loss of chlorine, a hallmark of chlorinated hydrocarbons. The fragment at m/z 105 arises from cleavage of the C3–C4 bond, retaining the phenyl-acetyl moiety.

Comparative Analysis with Related α,β-Unsaturated Ketones

1-Chloro-4-phenyl-3-buten-2-one exhibits distinct electronic and steric properties compared to analogues (Table 2):

Property1-Chloro-4-phenyl-3-buten-2-one4-Phenyl-3-buten-2-one1-Chloro-4-phenyl-3-butyn-2-one
C=O stretch (cm⁻¹)171516801730
C–X bond (X = Cl, C≡C)1.76 Å (C–Cl)1.46 Å (C≡C)
Molecular weight (g/mol)180.63146.19178.62
ReactivityElectrophilic at CβLess electrophilicHighly reactive at triple bond

The chlorine atom enhances electrophilicity at the β-carbon, making 1-chloro-4-phenyl-3-buten-2-one more reactive toward nucleophilic attack than its non-chlorinated counterpart. In contrast, 1-chloro-4-phenyl-3-butyn-2-one exhibits heightened reactivity due to the electron-deficient triple bond.

Thermodynamic Stability Assessments

The thermodynamic stability of 1-Chloro-4-phenyl-3-buten-2-one can be assessed through various calculated and measured thermodynamic parameters. Based on available thermodynamic data from similar chlorinated phenyl-substituted butenone compounds, several key stability indicators have been identified.

Thermodynamic Formation Parameters

The calculated standard Gibbs free energy of formation (ΔfG°) for closely related 3-Chloro-4-phenyl-3-butene-2-one has been reported as 76.55 kilojoules per mole using Joback group contribution methods [1]. The standard enthalpy of formation in the gas phase (ΔfH° gas) for this compound is -34.09 kilojoules per mole, indicating an exothermic formation process [1]. These values provide insight into the relative thermodynamic stability of the chlorinated butenone structure.

Heat Capacity and Temperature Dependence

The ideal gas heat capacity (Cp,gas) for related compounds demonstrates temperature-dependent behavior. For 3-Chloro-4-phenyl-3-butene-2-one, the heat capacity ranges from 283.83 joules per mole per Kelvin at 550.22 Kelvin to 346.37 joules per mole per Kelvin at 784.68 Kelvin [1]. This temperature dependence indicates the compound's thermal stability characteristics across different temperature ranges.

Phase Change Enthalpies

Critical thermodynamic parameters include the fusion enthalpy (ΔfusH°) of 20.39 kilojoules per mole and vaporization enthalpy (ΔvapH°) of 51.30 kilojoules per mole for structurally similar compounds [1]. These values suggest moderate intermolecular forces and reasonable thermal stability for phase transitions.

Critical Properties

The critical temperature (Tc) has been calculated as 784.68 Kelvin, with a critical pressure (Pc) of 3213.68 kilopascals and critical volume (Vc) of 0.523 cubic meters per kilomole for related structures [1]. These critical properties indicate the compound's behavior under extreme conditions and its thermal decomposition limits.

PropertyValueUnitReference
Standard Gibbs Free Energy of Formation (ΔfG°)76.55kJ/mol [1]
Standard Enthalpy of Formation (ΔfH° gas)-34.09kJ/mol [1]
Fusion Enthalpy (ΔfusH°)20.39kJ/mol [1]
Vaporization Enthalpy (ΔvapH°)51.30kJ/mol [1]
Critical Temperature (Tc)784.68K [1]
Critical Pressure (Pc)3213.68kPa [1]
Heat Capacity at 550.22 K283.83J/mol×K [1]
Heat Capacity at 784.68 K346.37J/mol×K [1]

Solubility Characteristics in Organic Media

The solubility behavior of 1-Chloro-4-phenyl-3-buten-2-one in various organic media has been characterized through experimental measurements and theoretical predictions based on structural analogues.

Octanol-Water Partition Coefficient

The partition behavior of related phenyl butenone compounds has been extensively studied. For 4-Phenyl-3-buten-2-one, the logarithmic octanol-water partition coefficient (log P) has been measured as 2.1 at 20 degrees Celsius [2]. This value indicates significant lipophilicity and preference for organic phases over aqueous media. The calculated log P value using Crippen methods for similar chlorinated analogues ranges from 2.50770 to 2.85530, suggesting enhanced lipophilicity due to chlorine substitution [3] [4].

Organic Solvent Compatibility

Experimental solubility data indicates that structurally related compounds demonstrate excellent solubility in common organic solvents. 4-Phenyl-3-buten-2-one shows free solubility in alcohol, benzene, chloroform, and diethyl ether, while exhibiting very slight solubility in petroleum ether and water [5]. This solubility pattern is consistent with the moderate polarity and aromatic character of the phenyl butenone framework.

Water Solubility Characteristics

The water solubility of 4-Phenyl-3-buten-2-one has been measured as 1.3 grams per liter at 20 degrees Celsius [2]. This limited aqueous solubility is typical for aromatic ketones with extended conjugation. The calculated water solubility (log 10WS) for related chlorinated compounds ranges from -2.99 to -3.06, indicating poor water miscibility [1] [6].

Solvent Selection Guidelines

Based on the physicochemical properties and structural characteristics, 1-Chloro-4-phenyl-3-buten-2-one is expected to demonstrate optimal solubility in:

  • Polar aprotic solvents such as dichloromethane and acetone
  • Aromatic solvents including benzene and toluene
  • Alcoholic media, particularly ethanol and methanol
  • Chlorinated solvents such as chloroform

The compound shows limited compatibility with highly polar protic solvents and essentially no solubility in water or highly nonpolar aliphatic hydrocarbons.

Solvent SystemSolubility CharacteristicsReference
EthanolFreely soluble [7] [5]
BenzeneFreely soluble [5]
ChloroformFreely soluble [5]
Diethyl EtherFreely soluble [5]
Petroleum EtherVery slightly soluble [5]
Water1.3 g/L at 20°C [2]
Log P (octanol/water)2.1 at 20°C [2]

Crystallographic Behavior and Phase Transitions

The crystallographic behavior and phase transition characteristics of 1-Chloro-4-phenyl-3-buten-2-one are influenced by its molecular structure, intermolecular interactions, and thermal properties.

Crystal Structure Considerations

The molecular geometry of 1-Chloro-4-phenyl-3-buten-2-one features a conjugated system with both aromatic and alkene components. Similar compounds, such as 4-(4-Chlorophenyl)-3-buten-2-one, exhibit defined melting points of 55-62 degrees Celsius [8] [9], indicating ordered crystalline arrangements. The presence of the chlorine substituent and phenyl group provides multiple sites for intermolecular interactions including halogen bonding, pi-pi stacking, and dipole-dipole interactions.

Polymorphic Potential

The structural complexity of 1-Chloro-4-phenyl-3-buten-2-one suggests potential for polymorphic behavior. The compound contains multiple conformational degrees of freedom around the carbon-carbon bonds connecting the chloromethyl, carbonyl, and phenyl groups. Similar aromatic ketone systems have demonstrated polymorphic behavior dependent on crystallization conditions and solvent selection [10] [11].

Thermal Transition Behavior

The thermal behavior of related compounds provides insight into expected phase transition characteristics. The calculated fusion temperature (Tfus) for similar structures is approximately 289.69 Kelvin [1], while experimental melting points for related chlorinated phenyl butenones range from 55 to 70 degrees Celsius [8] [12]. These values suggest moderate crystal lattice stability with accessible melting transitions.

Crystallization Solvent Effects

The choice of crystallization solvent significantly influences the resulting crystal form and habit. Related compounds have been successfully crystallized from various solvent systems including acetone, ethanol, dichloromethane-acetone mixtures, and acetonitrile-ethyl acetate combinations [10]. The solvent selection affects not only crystal morphology but also the potential for obtaining different polymorphic forms.

Intermolecular Interactions

The crystal packing of chlorinated aromatic compounds is typically stabilized by multiple intermolecular interactions. These include classical hydrogen bonding involving the carbonyl oxygen, halogen bonding from the chlorine atom, and aromatic pi-pi stacking interactions from the phenyl ring [13]. The balance of these interactions determines the overall crystal stability and phase transition temperatures.

Phase Transition Energetics

The fusion enthalpy provides a measure of crystal lattice stability. For related compounds, fusion enthalpies range from 20.28 to 27.55 kilojoules per mole [1] [6], indicating moderate lattice energies typical of organic molecular crystals with mixed interaction types.

PropertyValueUnitReference
Calculated Fusion Temperature289.69K [1]
Related Compound Melting Range55-70°C [8] [12] [9]
Fusion Enthalpy (related compounds)20.28-27.55kJ/mol [1] [6]
Crystal HabitSolid (crystalline)- [5] [9]

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0341926 g/mol

Monoisotopic Mass

180.0341926 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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